

ISA-2011B Kinase Selectivity Profile: A Comparative Guide

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Compound of Interest

Compound Name: ISA-2011B

Cat. No.: B612124

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This guide provides a detailed comparison of the kinase inhibitor **ISA-2011B**, focusing on its cross-reactivity with other kinases. The information is supported by experimental data to offer an objective assessment of the compound's selectivity.

Introduction to ISA-2011B

ISA-2011B is a novel small molecule inhibitor primarily targeting Phosphatidylinositol 4-phosphate 5-kinase type-1 alpha (PIP5K1 α), a key enzyme in the phosphoinositide signaling pathway.^{[1][2][3]} By inhibiting PIP5K1 α , **ISA-2011B** disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical second messenger involved in various cellular processes, including cell growth, survival, and invasion.^[2] This inhibitory action subsequently affects downstream signaling, notably the PI3K/AKT pathway, making **ISA-2011B** a compound of interest for cancer therapy research.^{[1][2][3]}

Kinase Selectivity Profile of ISA-2011B

To assess the selectivity of **ISA-2011B**, a comprehensive kinase screen was performed using the KINOMEScan™ platform. The compound was tested against a panel of 460 kinases, covering a significant portion of the human kinome.^{[1][2]}

The primary target of **ISA-2011B** was confirmed to be PIP5K1 α . In addition to its high affinity for PIP5K1 α , **ISA-2011B** also demonstrated significant binding to Microtubule Affinity

Regulating Kinase 1 (MARK1) and Microtubule Affinity Regulating Kinase 4 (MARK4).[\[1\]](#)[\[2\]](#)

Quantitative Kinase Profiling Data

The following table summarizes the binding affinities of **ISA-2011B** for its primary target and key off-targets as determined by the KINOMEscan™ assay. The results are presented as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound (% of Control); a lower percentage indicates stronger binding.

Kinase Target	Kinase Family	% of Control	Interpretation
PIP5K1α	Phosphoinositide Kinase	0.5	Primary Target
MARK1	CAMK	1.5	Significant Off-Target
MARK4	CAMK	3.5	Significant Off-Target

Data sourced from Semenas J, et al. PNAS 2014.

Experimental Protocols

KINOMEscan™ Kinase Profiling

The kinase selectivity of **ISA-2011B** was determined using the KINOMEscan™ competition binding assay.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Brief Protocol:

- **Reaction Setup:** Kinases, the test compound (**ISA-2011B**), and an immobilized ligand are combined in a multi-well plate.
- **Binding Competition:** The mixture is incubated to allow the binding to reach equilibrium.

- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified by qPCR.
- **Data Analysis:** The results are reported as the percentage of the control (DMSO vehicle) signal.

Immunoprecipitation-Coupled PIP5K1 α Kinase Activity Assay

To functionally validate the inhibitory effect of **ISA-2011B** on its primary target, a kinase activity assay was performed on immunoprecipitated PIP5K1 α .

Principle: This assay measures the enzymatic activity of PIP5K1 α by quantifying the incorporation of radiolabeled phosphate from [γ - 32 P]ATP into its substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce phosphatidylinositol 4,5-bisphosphate (PIP2). The radiolabeled product is then separated by thin-layer chromatography (TLC) and detected by autoradiography.

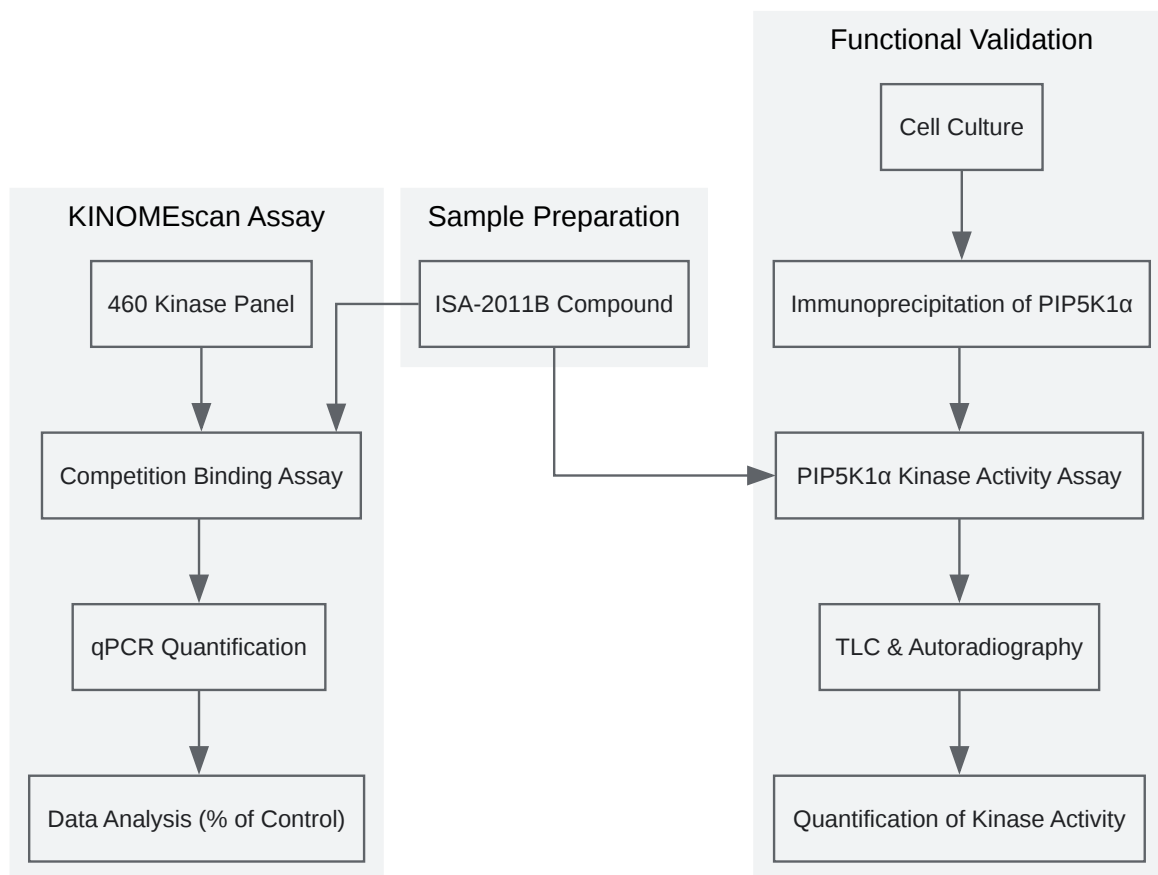
Detailed Protocol:

- **Cell Lysis:** Cells expressing PIP5K1 α are lysed in a buffer containing 1% Nonidet P-40 and protease/phosphatase inhibitors.
- **Immunoprecipitation:** The cell lysate is incubated with an anti-PIP5K1 α antibody to capture the kinase. Protein A/G-agarose beads are then added to pull down the antibody-kinase complex.
- **Washing:** The immunoprecipitated complex is washed multiple times to remove non-specific proteins.
- **Kinase Reaction:** The beads with the bound kinase are incubated in a kinase reaction buffer containing:
 - PI(4)P (substrate)

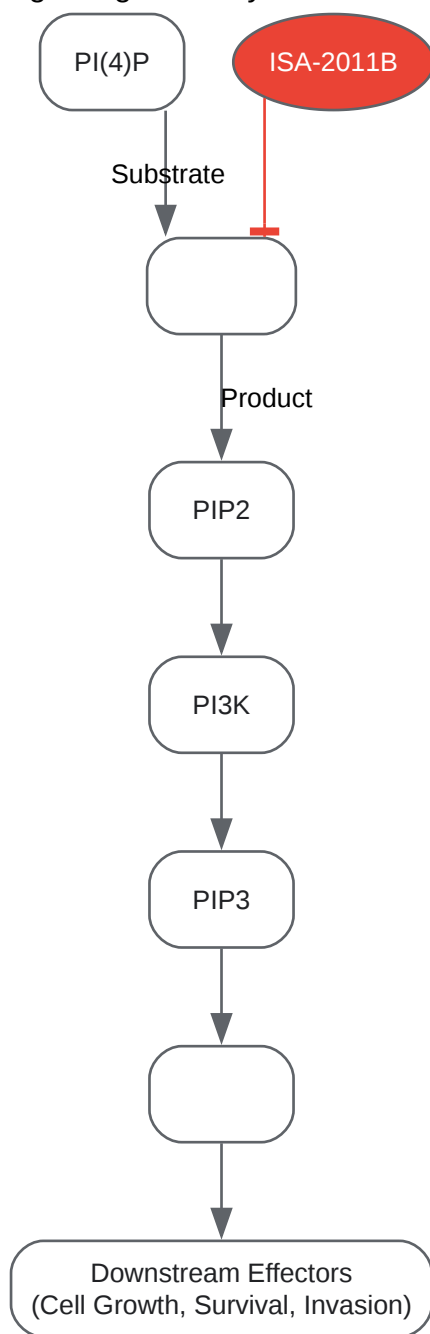
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ (phosphate donor)
- Reaction buffer components (e.g., HEPES, MgCl_2)
- **ISA-2011B** or DMSO (vehicle control)
- Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted.
- Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated.
- Autoradiography: The TLC plate is exposed to an X-ray film or a phosphor screen to visualize the radiolabeled PIP2.
- Quantification: The intensity of the PIP2 spot is quantified to determine the kinase activity.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for Kinase Cross-Reactivity

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Caption: Workflow for assessing the cross-reactivity and functional inhibition of **ISA-2011B**.

PIP5K1 α Signaling Pathway and Point of Inhibition

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Caption: Simplified signaling pathway of PIP5K1 α and the inhibitory action of **ISA-2011B**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
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